N'-[(oxolan-2-yl)methyl]-N-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide is a synthetic organic compound that features both oxolane and thiazole moieties. These types of compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method might involve the use of a coupling reagent to facilitate the formation of the oxamide bond between the two components. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and the reaction may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxamide derivatives or compounds containing oxolane and thiazole moieties. Examples could be:
- N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)carbamate
- N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)urea
Uniqueness
The uniqueness of N-(oxolan-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-8(12-6-7-2-1-4-16-7)9(15)13-10-11-3-5-17-10/h3,5,7H,1-2,4,6H2,(H,12,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINBSWHEJEOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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